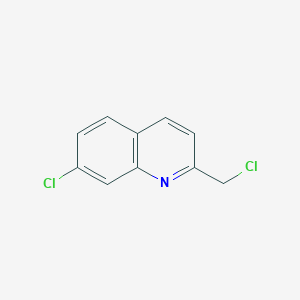
7-chloro-2-(chloromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-(chloromethyl)quinoline: is a chemical compound with the molecular formula C10H7Cl2N . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-(chloromethyl)quinoline typically involves the chlorination of 2-methylquinoline. One common method includes the reaction of 2-methylquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods ensure higher yields and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-2-(chloromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The compound can be reduced to form 2-(chloromethyl)quinoline.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Formation of 2-(chloromethyl)quinoline.
Aplicaciones Científicas De Investigación
Chemistry: 7-Chloro-2-(chloromethyl)quinoline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It is also used in the development of fluorescent probes for detecting specific biomolecules .
Medicine: Quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 7-chloro-2-(chloromethyl)quinoline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, DNA intercalation, or inhibition of specific enzymes .
Comparación Con Compuestos Similares
- 2-Chloro-3-chloromethyl-7-methoxyquinoline
- 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline
- 2-Chloro-4-methyl-7-(methylthio)quinoline
- 2-Chloro-3-chloromethyl-7-fluoroquinoline
- 4-Chloro-2-(chloromethyl)quinazoline
- 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline
- 2-Chloro-3-(2-chloroethyl)-7-bromoquinoline
- 7-Chloro-2-methyl-quinoline-3-carboxylic acid
- 7-Chloro-4-(2-hydroxyethylamino)quinoline
Uniqueness: 7-Chloro-2-(chloromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloromethyl group at the 2-position and chlorine atom at the 7-position make it a versatile intermediate for various synthetic applications. The compound’s reactivity and potential for forming diverse derivatives contribute to its significance in research and industry .
Propiedades
Número CAS |
128760-38-3 |
|---|---|
Fórmula molecular |
C10H7Cl2N |
Peso molecular |
212.07 g/mol |
Nombre IUPAC |
7-chloro-2-(chloromethyl)quinoline |
InChI |
InChI=1S/C10H7Cl2N/c11-6-9-4-2-7-1-3-8(12)5-10(7)13-9/h1-5H,6H2 |
Clave InChI |
VDRLGRBSQTUUOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=N2)CCl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














